3-Methyl-1-nitroso-1H-indole
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Overview
Description
3-Methyl-1-nitroso-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitroso group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with nitrosyl chloride (NOCl) in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-nitroso-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation (H2/Pd)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: 3-Methyl-1-nitro-1H-indole
Reduction: 3-Methyl-1-amino-1H-indole
Substitution: Various halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-Methyl-1-nitroso-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitroso-1H-indole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s reactivity with cellular components can result in the modulation of signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
- 1-Nitroso-2-methylindoline
Uniqueness
3-Methyl-1-nitroso-1H-indole is unique due to its specific substitution pattern and the presence of the nitroso group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
58567-91-2 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-1-nitrosoindole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-11(10-12)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
UXTLWKNWGYYBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)N=O |
Origin of Product |
United States |
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